molecular formula C9H5F3OS B13091845 Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)- CAS No. 1262415-49-5

Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)-

Cat. No.: B13091845
CAS No.: 1262415-49-5
M. Wt: 218.20 g/mol
InChI Key: WDEPPKVARJHVIT-UHFFFAOYSA-N
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Description

This structural combination confers unique reactivity and physicochemical properties, making it a compound of interest in organic synthesis and materials science.

Properties

CAS No.

1262415-49-5

Molecular Formula

C9H5F3OS

Molecular Weight

218.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)thiobenzaldehyde

InChI

InChI=1S/C9H5F3OS/c10-9(11,12)8(13)7-4-2-1-3-6(7)5-14/h1-5H

InChI Key

WDEPPKVARJHVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2’-thiomethylacetophenone with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Thiomethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Thiomethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Thiomethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiomethyl group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Challenges: Limited literature exists on the synthesis of 2-(2,2,2-trifluoroacetyl)benzenecarbothioaldehyde. Methods for analogous compounds (e.g., thiobenzophenones) suggest possible routes via Friedel-Crafts acylation followed by thionation.
  • Spectroscopic Data: No IR or NMR data for the target compound were found in the provided evidence. Predictions indicate strong C=O (1740 cm⁻¹) and C=S (1250 cm⁻¹) stretches.

Biological Activity

Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)- , also known as 2’-Thiomethyl-2,2,2-trifluoroacetophenone , is a chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and pharmacology.

  • Molecular Formula : C9H7F3OS
  • Molecular Weight : 220.21 g/mol
  • CAS Number : 1262415-49-5
  • IUPAC Name : 2-(2,2,2-trifluoroacetyl)thiobenzaldehyde
  • Canonical SMILES : C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F

The compound features a trifluoromethyl group which enhances its lipophilicity, thereby affecting its interaction with biological targets.

Benzenecarbothioaldehyde exhibits its biological effects primarily through interactions with proteins and enzymes. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins. The thiomethyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to modulation of protein function and activity.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of benzenecarbothioaldehyde reveal that it may influence cell viability through apoptosis or necrosis pathways. The presence of the trifluoromethyl group may enhance these effects by altering membrane dynamics and cellular signaling pathways.

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial properties of thioketones, compounds structurally related to benzenecarbothioaldehyde demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged between 25-50 µg/ml .
  • Proteomics Applications : In proteomics research, benzenecarbothioaldehyde is utilized to study protein modifications and interactions due to its ability to selectively react with thiol groups in proteins. This property is critical for understanding post-translational modifications and protein functionality in cellular processes.

Comparative Analysis

To better understand the unique properties of benzenecarbothioaldehyde, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
BenzenecarbothioaldehydeTrifluoromethyl & thiomethyl groupsPotential antimicrobial & cytotoxic effects
2,2,2-TrifluoroacetophenoneLacks thiomethyl groupLimited reactivity
4’-Thiomethyl-2,2,2-trifluoroacetophenoneDifferent positioning of thiomethyl groupAltered reactivity

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